molecular formula C22H22ClN3O4 B5493281 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5493281
M. Wt: 427.9 g/mol
InChI Key: BPHSBXKFVTWSRF-CZIZESTLSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrol-2-one core, substituted with chlorobenzoyl, hydroxy, morpholin-4-yl, and pyridin-4-yl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrol-2-one ring.

    Introduction of Substituents: The chlorobenzoyl, hydroxy, morpholin-4-yl, and pyridin-4-yl groups are introduced through various substitution reactions. These steps may involve the use of reagents such as chlorinating agents, hydroxylating agents, and nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs, as well as ensuring scalability and reproducibility.

Chemical Reactions Analysis

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a piperidin-4-yl group instead of a morpholin-4-yl group, which may affect its chemical reactivity and biological activity.

    4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a pyridin-3-yl group instead of a pyridin-4-yl group, which may influence its binding affinity to biological targets.

    4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(phenyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a phenyl group instead of a pyridin-4-yl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-17-3-1-16(2-4-17)20(27)18-19(15-5-7-24-8-6-15)26(22(29)21(18)28)10-9-25-11-13-30-14-12-25/h1-8,19,27H,9-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHSBXKFVTWSRF-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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